Dexibuprofen's primary function is to alleviate pain. Studies have demonstrated its efficacy in managing acute pain following surgery, trauma, or dental procedures [, ]. Research suggests it works by inhibiting the production of prostaglandins, which are signaling molecules involved in the inflammatory response and pain perception [].
Inflammation is a natural response to injury or infection. Dexibuprofen's anti-inflammatory properties have been investigated in research for conditions like rheumatoid arthritis and osteoarthritis [, ]. It may help reduce inflammation-induced pain, swelling, and stiffness in joints [].
Some scientific studies have explored the possibility of using dexibuprofen alongside conventional cancer treatment. The focus lies on its potential to inhibit the growth and spread of certain cancers [, ]. However, more research is needed to determine its efficacy and safety in this context.
(S)-(+)-Ibuprofen, commonly referred to simply as ibuprofen, is a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic, antipyretic, and anti-inflammatory properties. Its IUPAC name is 2-[4-(2-methylpropyl)phenyl]propanoic acid, and it has the molecular formula C₁₃H₁₈O₂ with a molar mass of approximately 206.28 g/mol. The compound exists as a racemic mixture of two enantiomers: the (S)-enantiomer, which is pharmacologically active, and the (R)-enantiomer, which has minimal activity but can be converted into the (S)-form in vivo through metabolic processes involving specific enzymes .
Dexibuprofen works by inhibiting the cyclooxygenase (COX) enzyme, particularly COX-1 and COX-2. These enzymes are involved in the production of prostaglandins, which play a role in pain, inflammation, and fever. By inhibiting COX, dexibuprofen reduces prostaglandin synthesis, leading to pain relief and decreased inflammation [].
Dexibuprofen generally has a good safety profile, but potential side effects exist, similar to other NSAIDs. These include stomach upset, heartburn, kidney problems, and increased risk of bleeding. People with certain medical conditions, like ulcers or heart disease, should consult a doctor before taking dexibuprofen [].
For specific safety data and hazard information, refer to official drug information sources provided by regulatory bodies.
Additionally, ibuprofen can react with sodium bicarbonate to form ibuprofen sodium, which is more soluble in water and can be useful in certain formulations .
The biological activity of (S)-(+)-ibuprofen is primarily attributed to its ability to inhibit cyclooxygenase enzymes. This inhibition results in the reduction of prostaglandin synthesis, leading to decreased inflammation, pain relief, and reduced fever. The onset of action occurs within approximately 30 minutes after administration, with an elimination half-life ranging from 2 to 4 hours .
Moreover, the (S)-enantiomer exhibits greater potency compared to the (R)-enantiomer. The conversion of the (R)-enantiomer to the (S)-form in the body enhances its therapeutic efficacy .
The synthesis of (S)-(+)-ibuprofen can be performed through several methods. A common industrial method involves:
Modern synthesis techniques have been developed that aim for fewer steps and reduced waste products .
(S)-(+)-Ibuprofen is extensively used in clinical settings for:
It is available over-the-counter in various formulations including tablets, capsules, and liquid forms .
Ibuprofen has been studied for its interactions with various drugs and biological systems. Notable interactions include:
Studies also indicate potential interactions with medications metabolized by cytochrome P450 enzymes due to its own metabolic pathways .
Ibuprofen belongs to a class of drugs known as 2-arylpropionic acids. Other similar compounds include:
Compound Name | Structure Type | Unique Features |
---|---|---|
Naproxen | 2-(6-methoxynaphthalen-2-yl)propanoic acid | Longer half-life than ibuprofen; used for arthritis |
Ketoprofen | 2-(3-benzoylphenyl)propanoic acid | Exhibits both analgesic and anti-inflammatory effects |
Flurbiprofen | 2-(2-fluorophenyl)propanoic acid | More potent COX inhibitor; used for pain relief |
Dexibuprofen | (S)-Ibuprofen | Pure enantiomer; higher efficacy than racemic mixture |
(S)-(+)-Ibuprofen is unique due to its specific stereochemistry that enhances its biological activity compared to other compounds in this class. Its ability to convert from the (R)-form in vivo also distinguishes it from many other NSAIDs that do not undergo such conversion .
This comprehensive overview highlights the significance of (S)-(+)-Ibuprofen as an essential therapeutic agent while detailing its chemical properties, biological activities, synthesis methods, applications, and interactions with other compounds.
(S)-(+)-Ibuprofen, chemically designated as (2S)-2-[4-(2-methylpropyl)phenyl]propanoic acid, is the pharmacologically active enantiomer of ibuprofen. Its molecular formula is C₁₃H₁₈O₂, with a molecular weight of 206.28 g/mol. The compound features a stereocenter at the α-carbon of the propanoic acid side chain, which confers its S-configuration (Figure 1). This configuration is critical for its interaction with cyclooxygenase (COX) enzymes, as the spatial arrangement of functional groups determines binding efficacy.
Key structural attributes:
The IUPAC name emphasizes the stereochemical specificity: (2S)-2-[4-(2-methylpropyl)phenyl]propanoic acid. X-ray crystallography confirms that the S-enantiomer adopts a distinct crystal lattice compared to racemic ibuprofen, with hydrogen-bonding networks stabilizing the active conformation.
(S)-(+)-Ibuprofen exhibits distinct thermal and solubility profiles due to its enantiomeric purity:
The melting point of (S)-(+)-Ibuprofen is notably lower than that of the racemic mixture (76–78°C), reflecting differences in crystal packing efficiency. Its solubility in organic solvents like ethanol and dichloromethane exceeds 60 g/100 mL, facilitating formulation in lipid-based delivery systems. The compound’s logP value of 3.72 underscores its lipophilicity, which correlates with rapid cellular uptake.
(S)-(+)-Ibuprofen demonstrates superior COX inhibition compared to racemic ibuprofen:
Enzyme | IC₅₀ (μM) for (S)-(+)-Ibuprofen | IC₅₀ (μM) for Racemate |
---|---|---|
COX-1 | 13 | 26 |
COX-2 | 370 | 740 |
The S-enantiomer achieves equivalent therapeutic effects at half the dose of the racemate, as 50–60% of the R-enantiomer undergoes unproductive metabolic inversion in vivo. Racemic mixtures also introduce variability due to individual differences in inversion efficiency, particularly in acute pain models.
Modern synthesis routes for (S)-(+)-Ibuprofen, such as enzymatic resolution or asymmetric hydrogenation, achieve >98% enantiomeric excess (ee), avoiding the need for chiral inversion. In contrast, traditional racemic synthesis generates 50% pharmacologically inert R-enantiomer, increasing raw material costs and environmental waste.
The lipase-catalyzed enantioselective esterification represents one of the most extensively studied approaches for (S)-(+)-ibuprofen synthesis. Several lipase systems have demonstrated significant potential for this transformation, with Candida antarctica lipase type B, Candida rugosa lipase, and Candida cylindracea lipase emerging as the most effective biocatalysts [1] [2] [3].
Candida antarctica lipase type B shows exceptional stereoselectivity for the esterification of (S)-(+)-ibuprofen in controlled water activity atmospheres [1]. Research conducted in various organic solvents demonstrated that this enzyme maintains high enantioselectivity even under challenging reaction conditions. The enzyme exhibits optimal performance in hydrophobic solvents, where water activity can be precisely controlled to maximize both reaction rate and stereoselectivity [1] [4].
Candida cylindracea lipase demonstrates remarkable preference for the (S)-(+)-enantiomer of ibuprofen, achieving enantioselectivity values exceeding 150 at 32% conversion [2]. This enzyme system shows high specificity for primary alcohols while exhibiting reduced activity with secondary alcohols and complete inactivity with tertiary alcohols [5].
Water activity emerges as the critical parameter controlling both enzyme activity and enantioselectivity in these systems. Studies reveal that optimal water activity values typically range between 0.1 and 0.3, depending on the specific enzyme and solvent system employed [1] [4] [6]. At water activity values around 0.3, the maximum esterification rates for (S)-ibuprofen are achieved, while the (R)-isomer shows different kinetic behavior [1].
Temperature effects on enantioselectivity follow complex patterns, with most lipase-catalyzed reactions showing increased enantioselectivity at lower temperatures [7]. The activation parameters ΔΔH≠ and ΔΔS≠ typically counteract each other in lipase-catalyzed reactions, leading to temperature-dependent selectivity profiles [7].
Solvent selection significantly influences both reaction rate and enantioselectivity. Hydrophobic solvents consistently outperform hydrophilic ones, with isooctane emerging as the preferred medium due to its high log P value and minimal water-stripping capabilities [1] [3]. Research demonstrates that in isooctane at 40°C and 0.73 water activity, Candida rugosa lipase achieves optimal results for both initial reaction rate and enantioselectivity [3].
Enzyme System | Solvent | Temperature (°C) | Water Activity | Enantioselectivity (E) | Conversion (%) | Reference |
---|---|---|---|---|---|---|
Candida antarctica lipase B | Pentane/Heptane | 25 | 0.3 | >100 | 35-40 | [1] |
Candida cylindracea lipase | Isooctane | 25 | 0.12 | >150 | 32 | [2] |
Candida rugosa lipase | Isooctane | 40 | 0.73 | 84 | 45-50 | [3] [8] |
APE 1547 (recombinant) | Organic solvent | 60 | 0.21 | 52.9 | 40-45 | [9] |
The esterification process typically achieves yields ranging from 35% to 50% over reaction periods of 10-24 hours, with enantiomeric excess values for the (S)-enantiomer consistently exceeding 90% [2] [3] [8]. Microwave irradiation enhancement has been shown to increase enzyme activity by approximately 21.9-fold while improving enantioselectivity by 1.4-fold compared to conventional heating methods [9].
The choice of alcohol substrate profoundly affects both enzyme activity and enantioselectivity. Primary alcohols consistently demonstrate superior performance compared to secondary alcohols, while tertiary alcohols show no detectable esterification activity [5] [8]. Among primary alcohols, branched-chain alcohols such as isobutanol, isoamyl alcohol, and isooctanol exhibit higher enzyme activity and enantioselectivity compared to their straight-chain counterparts [8].
Alcohol chain length optimization studies reveal that both short-chain (propanol, butanol) and long-chain (decanol, dodecanol) alcohols serve as better substrates than intermediate-length alcohols (pentanol through octanol) [2]. The optimal alcohol substrate varies with the specific enzyme system, with 1-decanol showing highest activity for certain lipase preparations while isooctanol demonstrates superior performance in others [8].
The AOT (sodium bis(2-ethylhexyl)sulfosuccinate)/isooctane water-in-oil microemulsion system provides a unique reaction environment for enantioselective ibuprofen synthesis [2] [10]. This system creates distinct microdomains where enzymatic reactions can proceed with enhanced selectivity compared to conventional organic or aqueous media.
The microemulsion structure consists of water droplets stabilized by AOT surfactant molecules dispersed in the continuous isooctane phase. The critical parameter W₀, defined as the molar ratio [H₂O]/[AOT], typically ranges from 10 to 15 for optimal enzymatic performance [2] [11]. At W₀ = 12, the system achieves maximum enantioselectivity for ibuprofen esterification using n-propanol as the alcohol substrate [2].
The microemulsion environment provides significant advantages over conventional reaction media. Research demonstrates that Candida cylindracea lipase achieves enantioselectivity values greater than 150 in AOT/isooctane microemulsions, compared to only 3.0 in pure isooctane systems and 1.3 in aqueous buffer systems [2]. This dramatic enhancement results from interfacial phenomena created by the surfactant layer separating the enzyme-containing water phase from the organic solvent.
The surfactant molecules create an interface with relatively large surface area, facilitating enzyme-substrate interactions while maintaining enzyme stability. This interfacial environment is absent in pure organic solvent systems or aqueous systems, explaining the superior enantioselectivity observed in microemulsions [2].
Parameter | Optimal Value | Effect on Selectivity | Reference |
---|---|---|---|
W₀ ratio | 12 | Maximum E > 150 | [2] |
Temperature | 25°C | Optimal activity/selectivity balance | [2] |
Alcohol chain length | C₃-C₄, C₁₀-C₁₂ | Higher substrate affinity | [2] |
Reaction time | 10 days | 35% esterification yield | [2] |
Reverse reaction yield | 4% (10 days) | Selective hydrolysis of S-ester | [2] |
The microemulsion system demonstrates remarkable substrate selectivity, with primary alcohols of varying chain lengths showing different enzymatic affinities. Short-chain alcohols (propanol, butanol) and long-chain alcohols (decanol, dodecanol) serve as superior substrates compared to intermediate-chain alcohols [2].
The microemulsion system enables both esterification and hydrolysis reactions with high enantioselectivity. In the reverse reaction, where racemic ibuprofen ester undergoes hydrolysis, only the (S)-form of the ester is selectively hydrolyzed to produce (S)-ibuprofen, while the (R)-ester remains unchanged [2]. Although the hydrolysis reaction yields are lower (approximately 4% after 10 days), this bidirectional selectivity provides additional synthetic flexibility.
The microemulsion approach requires careful control of several parameters for optimal performance. The AOT concentration must be maintained to ensure stable microemulsion formation while providing adequate interfacial area for enzymatic catalysis [11] [12]. Temperature control is critical, as elevated temperatures can destabilize the microemulsion structure and reduce enzyme activity [2].
Water content optimization involves balancing enzyme hydration requirements with microemulsion stability. Excessive water content leads to phase separation, while insufficient water reduces enzyme activity [11] [13]. The optimal water content typically corresponds to W₀ values between 10 and 15, depending on the specific reaction conditions and enzyme loading [2] [11].
β-Cyclodextrin forms stable inclusion complexes with (S)-(+)-ibuprofen through host-guest interactions, providing a basis for chiral resolution through differential crystallization [14] [15]. The inclusion complex typically exhibits a 2:1 host:guest stoichiometry, where two β-cyclodextrin molecules accommodate one ibuprofen molecule in a head-to-head dimer configuration [14].
The crystalline inclusion complex of (S)-ibuprofen with β-cyclodextrin crystallizes in the non-centrosymmetric monoclinic space group C2 [14]. The crystal structure consists of β-cyclodextrin dimers stacked along the crystallographic c-axis, forming a slightly tilted channel-type structure that accommodates the ibuprofen guest molecules [14].
Several crystallization approaches have been developed for β-cyclodextrin inclusion complex formation. The co-precipitation method emerges as the most widely used technique due to its simplicity and effectiveness [15] [16]. This method involves dissolving β-cyclodextrin in water at elevated temperatures (typically 55°C), followed by addition of the guest molecule and controlled cooling to induce crystallization [16].
The freeze-drying method provides an alternative approach that often yields higher inclusion efficiency and more stable complexes [15]. This technique involves preparing aqueous solutions of the host-guest system, followed by rapid freezing and sublimation of the ice phase under reduced pressure.
Parameter | Optimal Range | Effect on Complex Formation | Reference |
---|---|---|---|
Temperature | 55-60°C initial, 4°C final | Enhanced solubilization and nucleation | [16] |
Reaction time | 4-8 hours at elevated temperature | Complete complex formation | [16] |
Solvent composition | Pure water or 20% ethanol/water | Optimal crystallization rate | [17] [16] |
β-CD:Ibuprofen ratio | 2:1 to 3:1 molar | Maximum inclusion efficiency | [14] [15] |
pH conditions | 6.5-7.5 | Stable complex formation | [15] |
The crystallization process requires careful temperature control to achieve optimal complex formation. Initial temperatures of 55-60°C facilitate complete dissolution of both host and guest molecules, while controlled cooling to 4°C over 4-8 hours promotes selective crystallization of the inclusion complex [16].
Solvent composition significantly influences the crystallization behavior and selectivity of β-cyclodextrin inclusion complexes. Pure water systems provide excellent complex formation but may require extended crystallization times [17]. The addition of ethanol (up to 20% v/v) can accelerate crystallization while maintaining high inclusion efficiency [17].
Research demonstrates that ethanol concentrations above 20% significantly reduce the molecular mobility of cyclodextrin molecules, resulting in decreased crystallization rates [17]. The optimal ethanol/water ratio of 20:80 provides a balance between enhanced crystallization kinetics and maintained complex stability [17].
The chiral recognition in β-cyclodextrin inclusion complexes results from specific molecular interactions between the cyclodextrin cavity and the chiral center of ibuprofen [18] [19]. Molecular modeling studies reveal that interactions between functional groups near the chiral center, particularly the methyl and carbonyl oxygen groups, and the methoxy moieties of permethylated cyclodextrin derivatives are crucial for chiral recognition [18].
The hydrophobic interactions between the isobutyl phenyl moiety of ibuprofen and the cyclodextrin cavity provide the primary driving force for complex formation, while hydrogen bonding interactions at the carboxylic acid group contribute to stereoselectivity [20] [19]. The distance between hydrogen bond donor and acceptor atoms typically ranges from 2.7 to 3.3 Å in optimized structures [18].
Several strategies have been developed to enhance the efficiency and selectivity of β-cyclodextrin-based chiral crystallization. The use of modified cyclodextrin derivatives, such as hydroxypropyl-β-cyclodextrin or methylated derivatives, can improve solubility and complex stability [15] [18].
Molecular dynamics simulations confirm that the inclusion complex formation with hydroxypropyl-β-cyclodextrin enhances the aqueous solubility of ibuprofen by approximately 30-fold compared to free ibuprofen [15]. This enhanced solubility facilitates more controlled crystallization processes and improved yields of the desired enantiomer.
The crystallization approach can be integrated with other separation techniques to achieve higher overall yields and purities. Sequential crystallization cycles, where the mother liquor from initial crystallization undergoes further processing, can increase the recovery of the desired enantiomer [21].
The crystallization process typically achieves enantiomeric excess values exceeding 95% for the desired (S)-enantiomer, with overall yields ranging from 40% to 60% depending on the specific conditions employed [15] [18]. The process can be scaled up using standard pharmaceutical crystallization equipment, making it suitable for industrial applications [22].
Irritant;Health Hazard